

Biotin-4-Fluorescein: A Technical Guide to its Photophysical Properties and Applications

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Compound of Interest

Compound Name: Biotin-4-Fluorescein

Cat. No.: B586927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of **Biotin-4-Fluorescein** (B4F), a widely used fluorescent probe in biological research and diagnostics. This document details its quantum yield and molar extinction coefficient, provides comprehensive experimental protocols for their determination, and illustrates key applications and workflows.

Core Photophysical Data

The efficiency of a fluorophore is defined by its molar extinction coefficient and quantum yield. These parameters are crucial for quantitative fluorescence-based assays.

Parameter	Value	Conditions
Molar Extinction Coefficient (ϵ)	80,000 M ⁻¹ cm ⁻¹	Not specified
	68,000 M ⁻¹ cm ⁻¹	pH 9.0 buffer[1]
Quantum Yield (Φ)	0.79[2]	Not specified
Excitation Maximum (λ_{ex})	~494-498 nm[2][3]	pH > 7 buffer
Emission Maximum (λ_{em})	~517-523 nm[2][3]	pH > 7 buffer

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is fundamental to the reliable application of **Biotin-4-Fluorescein** in quantitative assays.

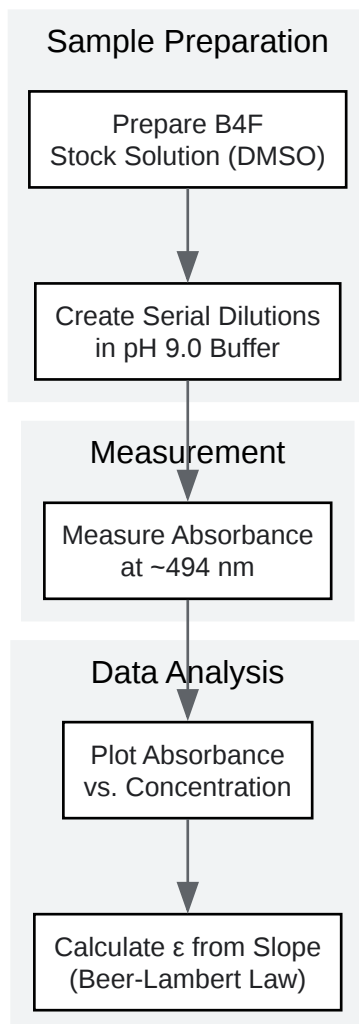
Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Protocol:

- Preparation of Stock Solution: Prepare a concentrated stock solution of **Biotin-4-Fluorescein** in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Preparation of Working Solutions:
 - Prepare a buffer solution with a pH of 9.0 (e.g., 100 mM NaCl, 50 mM H₃BO₃, adjusted with NaOH).[\[1\]](#)
 - Create a series of dilutions of the **Biotin-4-Fluorescein** stock solution in the pH 9.0 buffer.
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~494 nm) in a cuvette with a 1 cm path length.[\[1\]](#)
 - Use the buffer solution as a blank.
- Calculation:
 - Plot absorbance versus concentration.
 - The molar extinction coefficient (ϵ) is calculated from the slope of the linear fit of the data according to the Beer-Lambert Law: $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Workflow for Molar Extinction Coefficient Determination



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Workflow for Molar Extinction Coefficient Determination

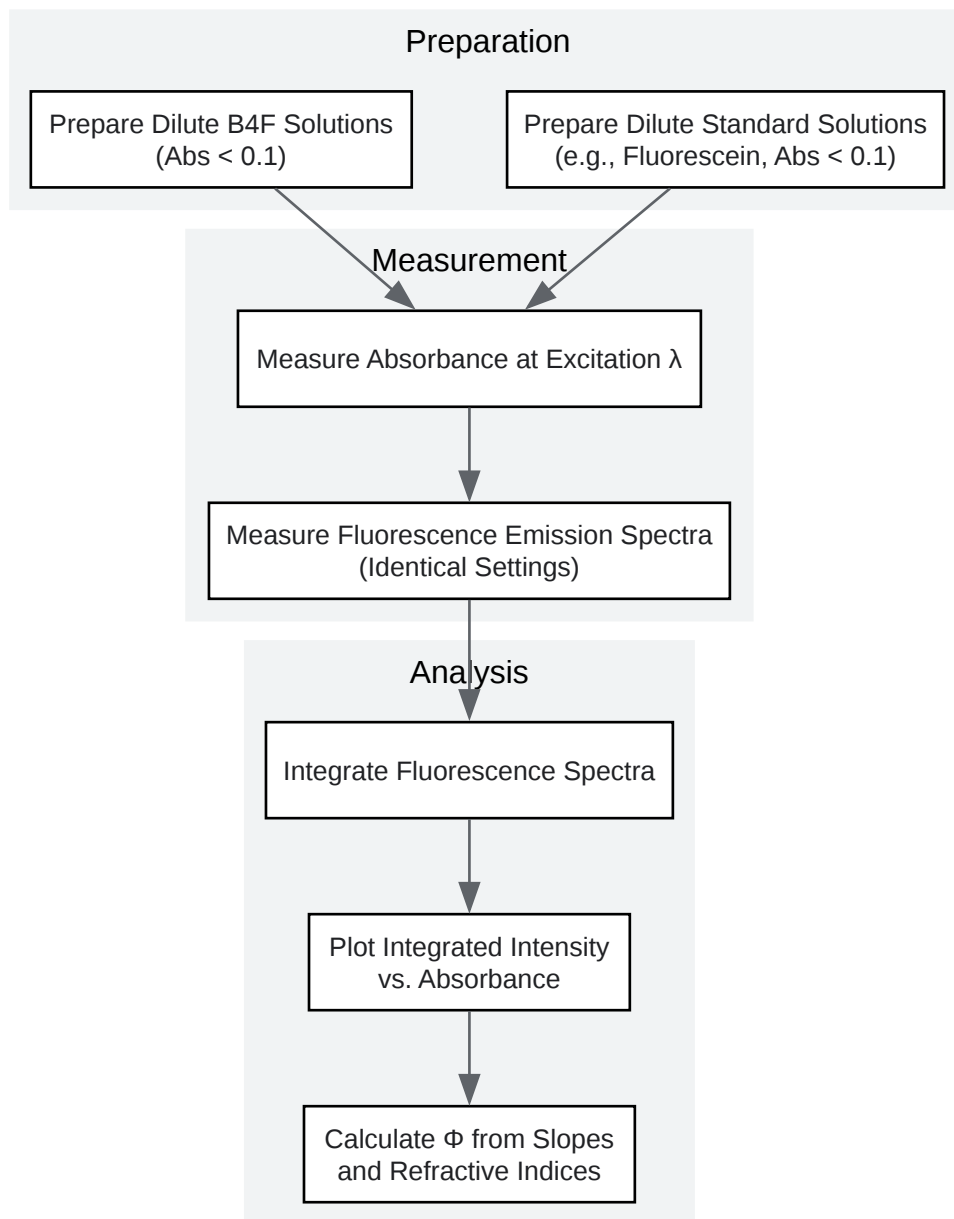
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, where the fluorescence of the sample is compared to that of a standard with a known quantum yield.

Protocol:

- Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that overlap with **Biotin-4-Fluorescein** (e.g., Fluorescein in 0.1 M NaOH, $\Phi = 0.95$).
- Preparation of Solutions:
 - Prepare a series of solutions of both the **Biotin-4-Fluorescein** and the standard in the same solvent.
 - The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Absorbance and Fluorescence Measurement:
 - For each solution, measure the absorbance at the chosen excitation wavelength.
 - Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring identical instrument settings for the sample and standard.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus absorbance for both the **Biotin-4-Fluorescein** and the standard.
 - The quantum yield (Φ) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (m_{\text{sample}} / m_{\text{standard}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Workflow for Quantum Yield Determination (Comparative Method)

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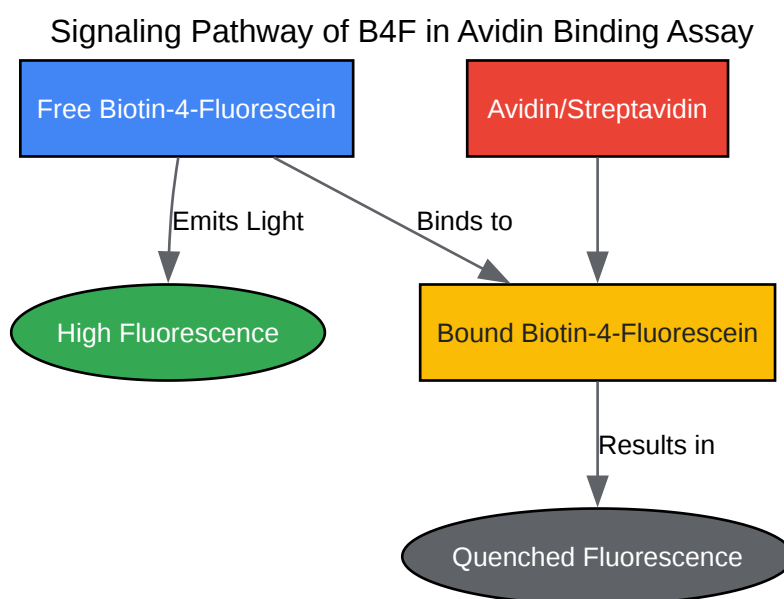
Workflow for Quantum Yield Determination (Comparative Method)

Application: Avidin/Streptavidin Binding Assay

A primary application of **Biotin-4-Fluorescein** is in the quantification of biotin-binding sites on proteins like avidin and streptavidin. This assay leverages the significant quenching of fluorescein's fluorescence upon binding.[2][4] The specific binding is accompanied by an 84-88% quenching of the ligand's fluorescence.[2][4]

Principle:

Free **Biotin-4-Fluorescein** in solution exhibits strong fluorescence. When it binds to the biotin-binding pocket of avidin or streptavidin, its fluorescence is quenched. By titrating a solution of avidin or streptavidin with **Biotin-4-Fluorescein**, the number of available binding sites can be determined.



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Signaling Pathway of B4F in Avidin Binding Assay

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